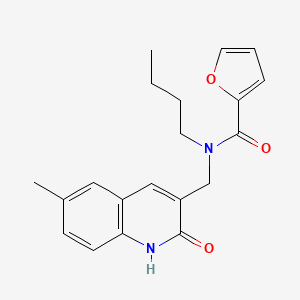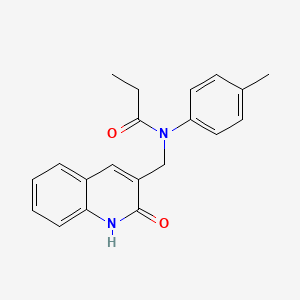
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HQP-1351, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of bacterial infections caused by multidrug-resistant (MDR) bacteria.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide prevents bacterial growth and replication, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have low toxicity in vitro and in vivo, indicating that it has a favorable safety profile for potential clinical use. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its broad-spectrum activity against MDR bacteria. This makes it a promising candidate for the treatment of infections that are difficult to treat with traditional antibiotics. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is that it is still in the preclinical development stage, and further studies are needed to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in animal models and human clinical trials. Finally, there is a need for the development of new antibiotics to combat the growing threat of antibiotic-resistant bacteria, and N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has the potential to be a valuable addition to the arsenal of antimicrobial agents.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a multi-step process that includes the reaction of 2-hydroxyquinoline-3-carboxaldehyde with p-tolylmagnesium bromide, followed by the addition of propionyl chloride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its antibacterial activity against MDR bacteria. It has shown promising results against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been shown to be effective against biofilms, which are notoriously difficult to treat with traditional antibiotics.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHKWIAHCIHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

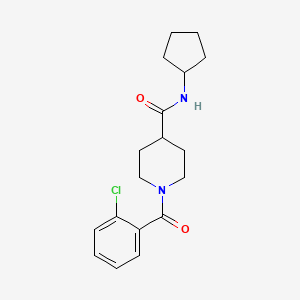

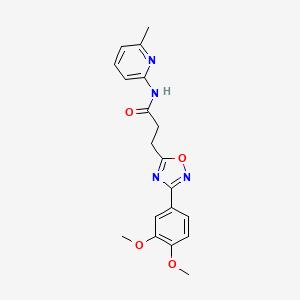
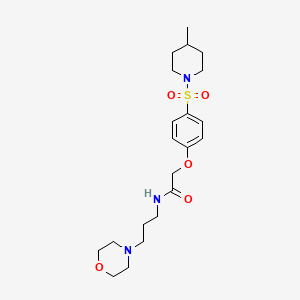


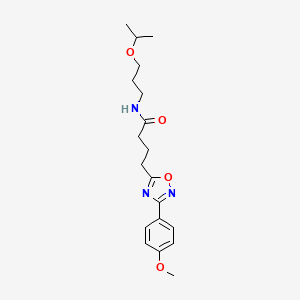
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)



![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
